3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Description
This compound belongs to a class of chemicals known for their intricate molecular structures and potential biochemical applications. While direct studies on this compound are scarce, analogs and related compounds have been synthesized and studied for various biological and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions including but not limited to Staudinger reactions, cycloaddition reactions, and various forms of catalytic actions to achieve the desired molecular structure. For example, the ultrasound-assisted synthesis of benzamide scaffolds showcases innovative methods to improve yield and efficiency in creating structurally complex compounds (Nimbalkar et al., 2018).
Molecular Structure Analysis
X-ray diffraction and Density Functional Theory (DFT) calculations are common techniques used to analyze the molecular structure of benzamide derivatives. These methods provide insights into the crystal structure, molecular geometry, and electronic properties, as demonstrated in studies on novel benzamide analogs (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide compounds can undergo various chemical reactions, including isomerization under specific conditions, as seen in studies examining the reactivity of azatricyclo decenones (Tkachenko et al., 2016). Such reactions are crucial for understanding the chemical versatility and reactivity of these compounds.
properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4/c1-17-5-11-23(12-6-17)35-24-13-9-21(10-14-24)30-27(32)20-3-2-4-22(16-20)31-28(33)25-18-7-8-19(15-18)26(25)29(31)34/h2-14,16,18-19,25-26H,15H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNIEIPUPLVDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5C6CC(C5C4=O)C=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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